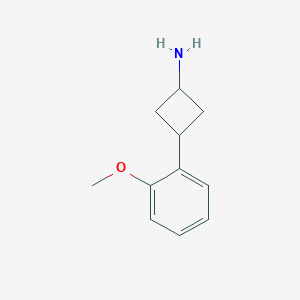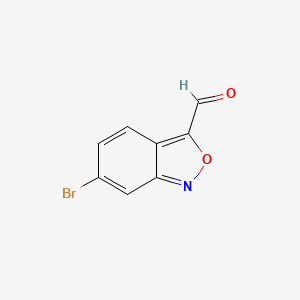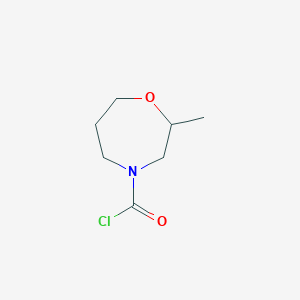
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,4-difluorophenyl group and an ethylamine group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
準備方法
The synthesis of 2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorophenylacetonitrile with ethylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete reduction and formation of the desired product .
Industrial production methods often involve the use of more scalable and cost-effective processes. For instance, the compound can be synthesized through a catalytic hydrogenation process, where 3,4-difluorophenylacetonitrile is hydrogenated in the presence of a palladium catalyst and ethylamine. This method offers higher yields and is more suitable for large-scale production .
化学反応の分析
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
科学的研究の応用
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research has shown that derivatives of this compound exhibit potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and neuronal signaling pathways .
類似化合物との比較
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine can be compared with other similar compounds, such as:
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine: This compound differs by having a methyl group instead of an ethyl group.
2-(3,4-Difluorophenyl)-1-propylpyrrolidin-3-amine:
2-(3,4-Difluorophenyl)-1-isopropylpyrrolidin-3-amine: The isopropyl group introduces steric hindrance, affecting the compound’s interactions with molecular targets and its overall reactivity.
特性
分子式 |
C12H16F2N2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H16F2N2/c1-2-16-6-5-11(15)12(16)8-3-4-9(13)10(14)7-8/h3-4,7,11-12H,2,5-6,15H2,1H3 |
InChIキー |
DRLRFWDAPVSVSX-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(C1C2=CC(=C(C=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Propyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13310152.png)
![2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13310164.png)

![5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13310197.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)

![4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)
